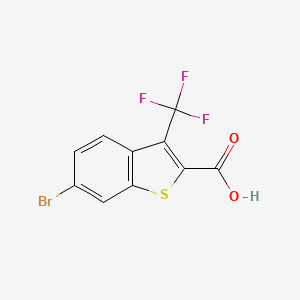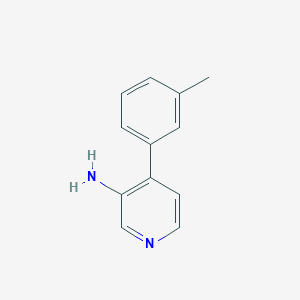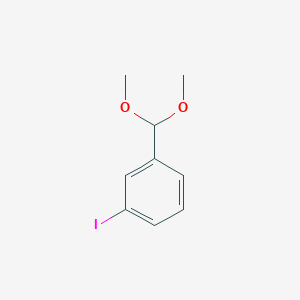
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and a benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-(trifluoromethyl)-1-benzothiophene, followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and carbon dioxide or carboxylating reagents under controlled temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions like reflux or the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the benzothiophene core.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine: This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are studied for their ability to interact with specific biological targets, making it a valuable scaffold in drug discovery.
Industry: In the materials science industry, the compound is used in the development of advanced materials, such as organic semiconductors and polymers. Its stability and electronic properties make it suitable for applications in electronic devices.
Mécanisme D'action
The mechanism by which 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve the inhibition of enzymes or receptors, modulation of signaling pathways, or interaction with DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and suitability for specific applications.
Propriétés
Numéro CAS |
826995-54-4 |
|---|---|
Formule moléculaire |
C10H4BrF3O2S |
Poids moléculaire |
325.10 g/mol |
Nom IUPAC |
6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H4BrF3O2S/c11-4-1-2-5-6(3-4)17-8(9(15)16)7(5)10(12,13)14/h1-3H,(H,15,16) |
Clé InChI |
PJGAVVIJEDQBCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC(=C2C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)









![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

